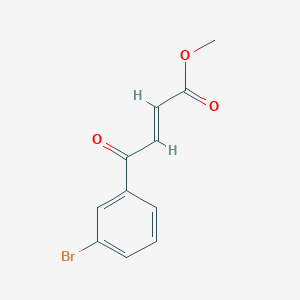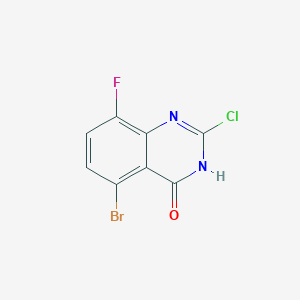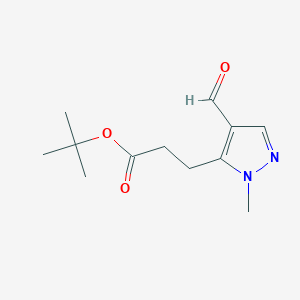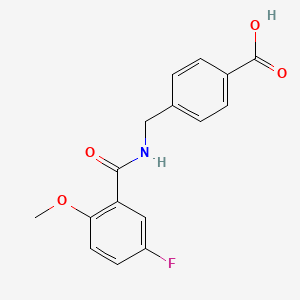![molecular formula C20H33BrN4O2 B13917100 7-Bromo-N,N-bis((3,3-dimethylbutoxy)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13917100.png)
7-Bromo-N,N-bis((3,3-dimethylbutoxy)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,1-f][1,2,4]triazin core substituted with a bromo group and two trimethylsilanyl-ethoxymethyl amine groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine typically involves multi-step organic synthesis. The initial step often includes the formation of the pyrrolo[2,1-f][1,2,4]triazin core, followed by the introduction of the bromo substituent through halogenation reactions. The final step involves the attachment of the trimethylsilanyl-ethoxymethyl amine groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in large-scale production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Uniqueness
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine stands out due to its unique combination of a pyrrolo[2,1-f][1,2,4]triazin core and trimethylsilanyl-ethoxymethyl amine groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H33BrN4O2 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
7-bromo-N,N-bis(3,3-dimethylbutoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C20H33BrN4O2/c1-19(2,3)9-11-26-14-24(15-27-12-10-20(4,5)6)18-16-7-8-17(21)25(16)23-13-22-18/h7-8,13H,9-12,14-15H2,1-6H3 |
Clé InChI |
VNRDXFWQNVSETN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCOCN(COCCC(C)(C)C)C1=NC=NN2C1=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)




![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)


![N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13917067.png)

![4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B13917077.png)
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B13917080.png)


